3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
It is known that similar compounds can bind with high affinity to their targets , which could result in changes in the function of these targets.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate nitriles with amides under electrophilic activation conditions.
Introduction of the piperidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperidine.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the employment of automated reactors to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, affecting the functional groups present.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present .
Scientific Research Applications
3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anti-inflammatory and antiproliferative properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c17-13-5-4-6-15(11-13)24(22,23)19-12-14-7-8-18-16(20-14)21-9-2-1-3-10-21/h4-8,11,19H,1-3,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVLQPIKGQHCEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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